6-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purine
Overview
Description
6-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives It features a purine core structure substituted with a 2-(3-methylphenoxy)ethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-methylphenol.
Etherification: 3-methylphenol is reacted with 2-chloroethyl sulfide under basic conditions to form 2-(3-methylphenoxy)ethyl sulfide.
Nucleophilic Substitution: The 2-(3-methylphenoxy)ethyl sulfide is then reacted with 6-chloropurine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfanyl group.
Substitution: The purine core can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced sulfanyl derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes involved in nucleotide synthesis or DNA replication. The compound’s sulfanyl group can interact with thiol groups in proteins, potentially affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-{[2-(2-methylphenoxy)ethyl]sulfanyl}-9H-purine
- 6-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-9H-purine
- 6-[(4-chlorobenzyl)sulfanyl]-9-(beta-D-ribofuranosyl)-9H-purine
Uniqueness
6-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purine is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
6-[2-(3-methylphenoxy)ethylsulfanyl]-7H-purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-3-2-4-11(7-10)19-5-6-20-14-12-13(16-8-15-12)17-9-18-14/h2-4,7-9H,5-6H2,1H3,(H,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTJHJMDQXMCJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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